1-Methylnaphthalen-2-amine hydrochloride
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Overview
Description
1-Methylnaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C11H11N·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amine group at the second position and a methyl group at the first position on the naphthalene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylnaphthalen-2-amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of 2-naphthylamine with methyl iodide, followed by the formation of the hydrochloride salt. The reaction typically requires the presence of a base, such as sodium hydroxide, to facilitate the alkylation process. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of 1-methyl-2-nitronaphthalene, followed by the conversion of the resulting amine to its hydrochloride salt. This process typically employs a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1-Methylnaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Amine derivatives
Substitution: Substituted naphthylamines
Scientific Research Applications
1-Methylnaphthalen-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylnaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular pathways and targets are still under investigation, but studies suggest that it may affect signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-naphthalenamine
- 2-Methylnaphthalen-1-amine
- 1-Bromo-2-methylnaphthalene
Uniqueness
1-Methylnaphthalen-2-amine hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1-methylnaphthalen-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11(8)12;/h2-7H,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWHAWFUFLZZHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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